8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one 8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 91375-76-7
VCID: VC20343089
InChI: InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11)
SMILES:
Molecular Formula: C8H7NO2S
Molecular Weight: 181.21 g/mol

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one

CAS No.: 91375-76-7

Cat. No.: VC20343089

Molecular Formula: C8H7NO2S

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-2H-1,4-benzothiazin-3(4H)-one - 91375-76-7

Specification

CAS No. 91375-76-7
Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
IUPAC Name 8-hydroxy-4H-1,4-benzothiazin-3-one
Standard InChI InChI=1S/C8H7NO2S/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11)
Standard InChI Key HHSNRRCSRPQQNP-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(S1)C(=CC=C2)O

Introduction

Chemical Identity and Structural Features

Core Structure and Substitution Patterns

The compound belongs to the 1,4-benzothiazin-3-one family, characterized by a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom. The numbering system places the hydroxyl group at position 8 and the ketone at position 3 (Figure 1) . Key structural analogs, such as 8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one, demonstrate how substitutions at the 8-position influence physicochemical properties .

Table 1: Comparative Molecular Data for Benzothiazinone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
8-Hydroxy-2H-1,4-benzothiazin-3(4H)-oneC₁₁H₉NO₂S235.26-OH at C8, -C=O at C3
CID 24835420 (PubChem) C₁₅H₂₂N₂O₃S334.41-OCH₂CH(OH)CH₂NHCH₂CH(CH₃)₂
Compound 8a (PMC) C₂₀H₂₃N₅O₆S485.50-Triazole-galactopyranoside

Spectroscopic Characterization

While direct spectral data for 8-hydroxy-2H-1,4-benzothiazin-3(4H)-one are unavailable, related compounds provide insights:

  • ¹H NMR: Benzothiazinone protons typically resonate at δ 6.8–7.5 ppm (aromatic), with methylene groups adjacent to nitrogen at δ 3.5–4.2 ppm .

  • ¹³C NMR: The ketone carbonyl appears near δ 170–175 ppm, while the thiazine ring carbons range from δ 40–60 ppm .

Synthetic Approaches

Propargylation and Cycloaddition Strategies

The synthesis of 1,4-benzothiazin-3-one derivatives often involves propargylation followed by 1,3-dipolar cycloaddition. For example, 4-propargyl-1,4-benzothiazin-3-ones react with azides to form triazole hybrids under Cu(I) catalysis . Adapting this method, 8-hydroxy derivatives could be synthesized via selective hydroxylation post-cyclization.

Ring-Opening and Functionalization

Physicochemical Properties

Hydrogen Bonding Capacity

With five hydrogen bond donors (two -NH, one -OH, two aromatic C-H) and nine acceptors, the compound exhibits strong intermolecular interactions . This profile favors crystal packing, as evidenced by X-ray structures of analog 13 (CCDC 1564624) .

Biological Activity and Applications

Therapeutic Prospects

While direct data are lacking, structural analogs have been explored for:

  • Antioxidant activity: Hydroxyl groups scavenge free radicals via H-atom transfer.

  • Enzyme inhibition: The ketone moiety coordinates metal ions in protease active sites.

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Selective introduction of the 8-hydroxy group requires optimized directing groups.

  • Pharmacokinetic profiling: Predictive models for bioavailability and metabolism are needed.

Future work should prioritize:

  • Structure-activity relationship (SAR) studies to evaluate hydroxyl positioning effects.

  • In vivo toxicity assessments using zebrafish or murine models.

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